Cas no 2229682-73-7 ((4-bromo-3,3-dimethylbut-1-en-1-yl)benzene)

(4-Bromo-3,3-dimethylbut-1-en-1-yl)benzene is a brominated aromatic compound featuring a branched alkene substituent. Its structure combines a reactive vinyl group with a sterically hindered tertiary carbon, making it a valuable intermediate in organic synthesis. The bromine atom enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, while the dimethyl substitution stabilizes the alkene moiety. This compound is particularly useful in constructing complex frameworks in pharmaceuticals and agrochemicals due to its balanced reactivity and stability. Its well-defined molecular architecture allows for precise functionalization, enabling tailored modifications in target-oriented synthesis. Suitable for controlled reactions, it offers versatility in both academic and industrial applications.
(4-bromo-3,3-dimethylbut-1-en-1-yl)benzene structure
2229682-73-7 structure
Product Name:(4-bromo-3,3-dimethylbut-1-en-1-yl)benzene
CAS No:2229682-73-7
MF:C12H15Br
MW:239.151502847672
CID:6092818
PubChem ID:165971780
Update Time:2025-06-08

(4-bromo-3,3-dimethylbut-1-en-1-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • (4-bromo-3,3-dimethylbut-1-en-1-yl)benzene
    • 2229682-73-7
    • EN300-1860268
    • Inchi: 1S/C12H15Br/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b9-8+
    • InChI Key: JXXUDPBEKPIOCW-CMDGGOBGSA-N
    • SMILES: BrCC(/C=C/C1C=CC=CC=1)(C)C

Computed Properties

  • Exact Mass: 238.03571g/mol
  • Monoisotopic Mass: 238.03571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 0Ų

(4-bromo-3,3-dimethylbut-1-en-1-yl)benzene Pricemore >>

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Additional information on (4-bromo-3,3-dimethylbut-1-en-1-yl)benzene

Introduction to (4-bromo-3,3-dimethylbut-1-en-1-yl)benzene and Its Significance in Modern Chemical Research

(4-bromo-3,3-dimethylbut-1-en-1-yl)benzene, with the CAS number 2229682-73-7, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in the development of novel therapeutic agents and advanced materials. The presence of both bromine and alkene functional groups makes it a versatile intermediate for synthetic chemistry, enabling a wide range of chemical modifications that can lead to innovative compounds.

The structural motif of (4-bromo-3,3-dimethylbut-1-en-1-yl)benzene consists of a benzene ring substituted with a 4-bromo group and an alkenyl side chain featuring two methyl groups at the third carbon position. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it an attractive candidate for various chemical reactions, including cross-coupling reactions, which are fundamental in modern synthetic organic chemistry. The bromine atom, in particular, serves as a reactive site for palladium-catalyzed transformations, facilitating the introduction of diverse functional groups into the molecular framework.

In recent years, there has been growing interest in the development of new methodologies for constructing complex molecular architectures. The compound (4-bromo-3,3-dimethylbut-1-en-1-yl)benzene has been explored as a key intermediate in the synthesis of more intricate structures. For instance, researchers have utilized this compound to prepare novel heterocyclic derivatives through cyclization reactions. These heterocycles exhibit a broad spectrum of biological activities and have shown promise in preclinical studies as potential candidates for treating various diseases.

The utility of (4-bromo-3,3-dimethylbut-1-en-1-yl)benzene extends beyond pharmaceutical applications. Its unique structure has also been leveraged in the design of advanced materials, such as liquid crystals and polymers with tailored optical properties. The combination of steric hindrance from the dimethyl groups and electronic effects from the bromine substituent allows for fine-tuning the material's characteristics, making it suitable for applications in display technologies and other optoelectronic devices.

Recent advancements in computational chemistry have further enhanced our understanding of the reactivity and properties of (4-bromo-3,3-dimethylbut-1-en-1-yl)benzene. Molecular modeling studies have revealed insights into how different substituents influence the molecule's electronic distribution and steric environment. These insights are crucial for designing more efficient synthetic routes and predicting the behavior of derived compounds under various conditions. Such computational approaches are becoming increasingly integral to drug discovery pipelines, allowing researchers to screen large libraries of compounds rapidly and identify promising candidates for further investigation.

The role of brominated compounds in medicinal chemistry cannot be overstated. The presence of bromine atoms often enhances binding affinity towards biological targets due to their ability to participate in halogen bonding interactions. This phenomenon has been exploited in the design of small-molecule inhibitors that target enzymes involved in critical biological pathways. For example, derivatives of (4-bromo-3,3-dimethylbut-1-en-1-yl)benzene have been investigated as potential inhibitors of kinases, which are overactive in many cancers. By modifying the substituents on the benzene ring and alkenyl side chain, researchers can fine-tune the pharmacological properties of these compounds to maximize their therapeutic efficacy while minimizing side effects.

In addition to its applications in drug discovery, (4-bromo-3,3-dimethylbut-1-en-1-yl)benzene has found utility in materials science. Its ability to undergo cross-coupling reactions with various organic halides allows for the construction of complex polymers with specific functionalities. These polymers can be engineered to exhibit desirable properties such as biodegradability, mechanical strength, or thermal stability. Such materials are increasingly important in industries ranging from packaging to construction, where sustainable alternatives are sought.

The synthesis of (4-bromo-3,3-dimethylbut-1-en-1-yb)benzene itself is a testament to the progress made in synthetic organic chemistry over recent decades. Early methods relied on multi-step sequences involving harsh reagents and low yields. However, modern synthetic strategies have streamlined these processes significantly. Transition-metal-catalyzed reactions now provide efficient routes to complex molecules like this one without compromising purity or scalability. This democratization of synthetic access has accelerated innovation across multiple disciplines.

The future prospects for research involving (4-bromo- )-benzene are exciting and multifaceted. As computational tools continue to improve, researchers will be able to design even more sophisticated molecular architectures with greater precision than ever before.
One particularly promising area is the exploration[ref]of its derivatives as photosensitizers[ref]. These compounds could be used[ref]in photodynamic therapy (PDT), where light activates them[ref]to generate reactive oxygen species that selectively target diseased cells.
Another emerging application[ref]is its use as an intermediate[ref]in creating conjugated polymers[ref]. These materials,
which combine organic semiconducting units[ref], hold great potential[ref]for applications such as organic light-emitting diodes (OLEDs)
and solar cells.
The versatility[ref]of (4-bromo)-bromobutene benzene lies not only
in its structural features but also
in its reactivity patterns.
By leveraging advances
in synthetic methodologies
and computational chemistry,
scientists can unlock new possibilities
for this remarkable compound.

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